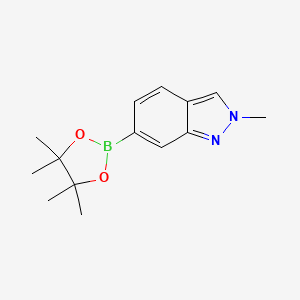

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Vue d'ensemble

Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C14H19BN2O2 and its molecular weight is 258.128. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic esters, including pinacol boronic esters, are generally used as reagents in various organic synthesis reactions, particularly in suzuki–miyaura cross-coupling .

Mode of Action

Pinacol boronic esters, such as 2-Methylindazole-6-boronic Acid Pinacol Ester, are known to undergo protodeboronation, a process that involves the removal of the boron group . This process is catalyzed and involves a radical approach . The resulting product can then undergo further reactions, such as anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathways affected by 2-Methylindazole-6-boronic Acid Pinacol Ester are primarily related to its role in organic synthesis. For instance, it can participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds . The compound can also be involved in the formal anti-Markovnikov hydromethylation of alkenes .

Pharmacokinetics

It’s important to note that pinacol boronic esters are generally considered stable and readily prepared, making them valuable building blocks in organic synthesis .

Result of Action

The result of the action of 2-Methylindazole-6-boronic Acid Pinacol Ester is the formation of new organic compounds through various reactions. For example, it can contribute to the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Methylindazole-6-boronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the protodeboronation process is catalytic and utilizes a radical approach . Additionally, the stability of pinacol boronic esters makes them suitable for use in various reaction conditions .

Activité Biologique

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory activities, along with relevant case studies and research findings.

- Molecular Formula : C16H20BNO3

- Molecular Weight : 285.15 g/mol

- CAS Number : 1706749-69-0

Antimicrobial Activity

Research indicates that indazole derivatives exhibit potent antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various pathogens.

Table 1: Antimicrobial Efficacy of Indazole Derivatives

| Compound | Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | Giardia intestinalis | 0.25 | |

| Compound 23 | Candida albicans | 0.15 | |

| Metronidazole | Giardia intestinalis | 3.2 |

The above table illustrates that certain derivatives of indazole demonstrate superior activity compared to metronidazole against Giardia intestinalis and Candida species.

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. A study evaluating various indazole derivatives demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes.

Table 2: COX-2 Inhibition by Indazole Derivatives

| Compound | COX-2 Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| Compound 18 | 75 | 10 | |

| Compound 21 | 65 | 10 | |

| Rofecoxib | 85 | 10 |

This table indicates that several indazole derivatives are comparably effective to rofecoxib in inhibiting COX-2 activity.

Study on Antiprotozoal Activity

A study focused on the synthesis and biological evaluation of various indazole derivatives found that compounds containing the indazole scaffold exhibited significant antiprotozoal activity. Notably, compounds derived from the parent structure of this compound were tested against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis. The results indicated IC50 values lower than those of standard treatments like metronidazole .

Cytotoxicity Assessment

Further investigations into the cytotoxicity of these compounds revealed low toxicity levels in human cell lines (HaCaT and HeLa), suggesting a favorable therapeutic index for potential clinical applications .

While the precise mechanisms of action for these compounds remain largely unexplored, it is hypothesized that their biological effects may relate to their ability to interact with specific molecular targets involved in microbial survival and inflammatory pathways.

Propriétés

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10-9-17(5)16-12(10)8-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMKRODPCQSCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656797 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-79-9 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.